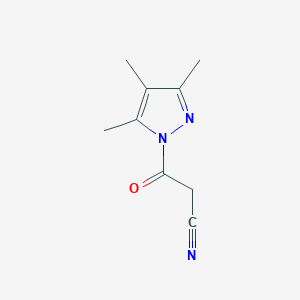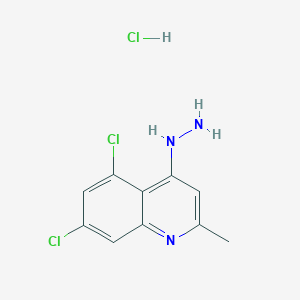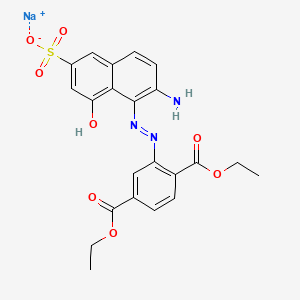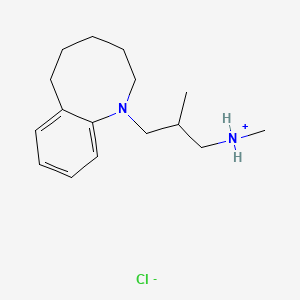
1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2'-methyl-3'-(N-methylamino)propyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2’-methyl-3’-(N-methylamino)propyl)-, hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure and properties, which make it valuable in medicinal chemistry and other scientific domains.
Méthodes De Préparation
The synthesis of 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2’-methyl-3’-(N-methylamino)propyl)-, hydrochloride involves several steps, including the formation of the benzazocine ring and subsequent functionalization. The synthetic routes typically involve:
Cyclization reactions: to form the benzazocine core.
Alkylation and amination: steps to introduce the N-methylamino propyl group.
Hydrochloride salt formation: to enhance the compound’s stability and solubility.
Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of specific catalysts.
Analyse Des Réactions Chimiques
1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2’-methyl-3’-(N-methylamino)propyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, typically using hydrogen gas with a palladium catalyst.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2’-methyl-3’-(N-methylamino)propyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2’-methyl-3’-(N-methylamino)propyl)-, hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(2’-methyl-3’-(N-methylamino)propyl)-, hydrochloride can be compared with other benzazocine derivatives, such as:
- 1-Benzazocine, 1,2,3,4,5,6-hexahydro-1-(phenylmethyl)-
- 1,2,3,4,5,6-hexahydro-1-benzazocine hydrochloride
These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications
Propriétés
Numéro CAS |
7458-65-3 |
|---|---|
Formule moléculaire |
C16H27ClN2 |
Poids moléculaire |
282.9 g/mol |
Nom IUPAC |
methyl-[2-methyl-3-(3,4,5,6-tetrahydro-2H-1-benzazocin-1-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C16H26N2.ClH/c1-14(12-17-2)13-18-11-7-3-4-8-15-9-5-6-10-16(15)18;/h5-6,9-10,14,17H,3-4,7-8,11-13H2,1-2H3;1H |
Clé InChI |
DERBWEGEHOPABL-UHFFFAOYSA-N |
SMILES canonique |
CC(C[NH2+]C)CN1CCCCCC2=CC=CC=C21.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


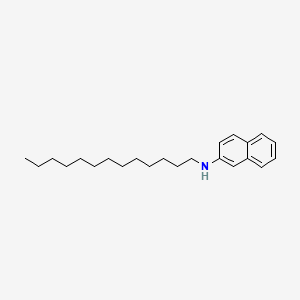
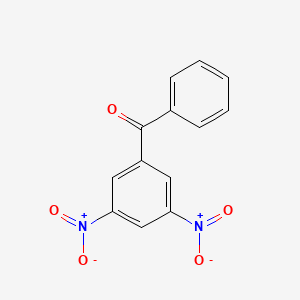


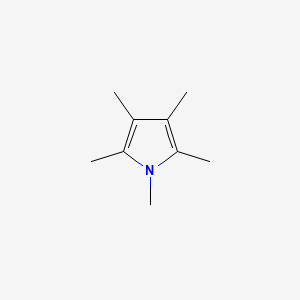

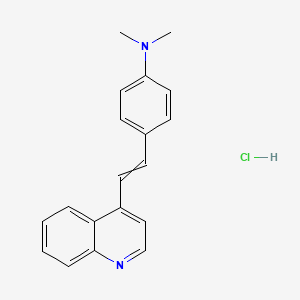
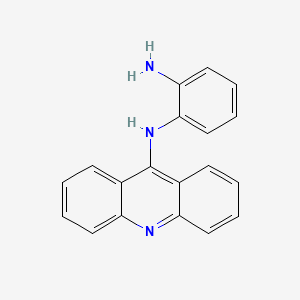
![3,5,10-triazatricyclo[6.3.0.01,5]undeca-3,6,8,10-tetraene](/img/structure/B13755339.png)

